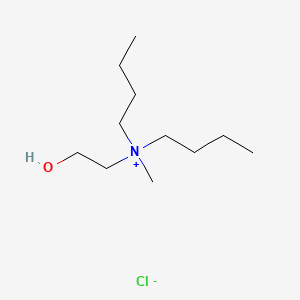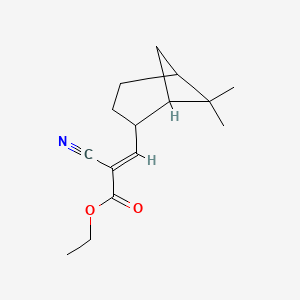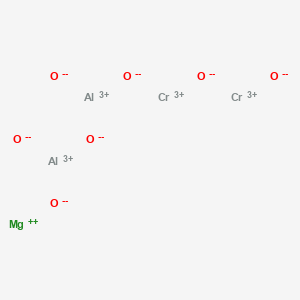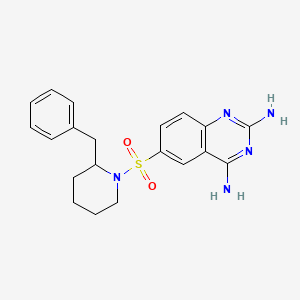
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its antifungal properties and is commonly used in agricultural and pharmaceutical applications. It is characterized by the presence of a triazole ring and a dichlorophenyl group, which contribute to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Formation of the Pent-4-en-2-ol Moiety: The pent-4-en-2-ol moiety is synthesized through a series of reactions, including aldol condensation and reduction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The final product is purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring and dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted triazoles.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antifungal and antimicrobial properties.
Medicine: It is investigated for potential therapeutic applications, including antifungal treatments.
Industry: The compound is used in the formulation of agricultural fungicides and preservatives.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol involves the inhibition of ergosterol synthesis in fungal cell membranes. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole compound used to treat systemic fungal infections.
Ketoconazole: An antifungal medication that inhibits ergosterol synthesis.
Uniqueness
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol is unique due to its specific chemical structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to penetrate fungal cell membranes and exert its antifungal effects.
Propriétés
Numéro CAS |
89544-40-1 |
|---|---|
Formule moléculaire |
C13H13Cl2N3O |
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C13H13Cl2N3O/c1-2-5-13(19,7-18-9-16-8-17-18)11-4-3-10(14)6-12(11)15/h2-4,6,8-9,19H,1,5,7H2 |
Clé InChI |
LPNWYANEBGVEBX-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
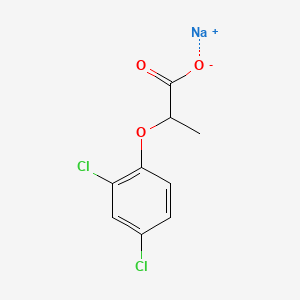

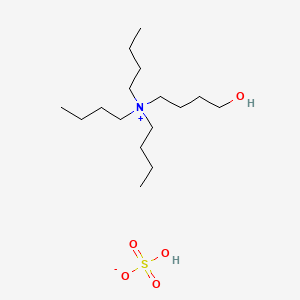
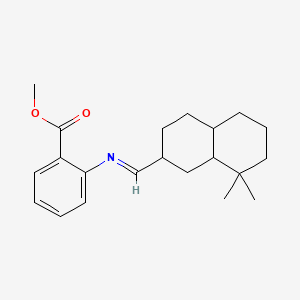


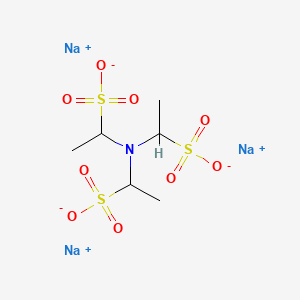
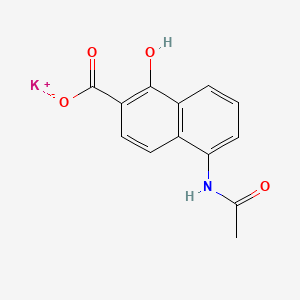
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
